molecular formula C10H14Br2N2O4 B604967 3,4-Dibromo-Mal-PEG2-Amine CAS No. 1807534-86-6

3,4-Dibromo-Mal-PEG2-Amine

カタログ番号: B604967
CAS番号: 1807534-86-6
分子量: 386.04
InChIキー: LSJBUXFSRLIRAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dibromo-Mal-PEG2-Amine: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a dibromomaleimide group and a primary amine. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The dibromomaleimide group allows for two points of attachment, making it a versatile linker in chemical synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Amine typically involves the reaction of dibromomaleimide with a PEG-based amine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require the presence of a base to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .

化学反応の分析

Types of Reactions: 3,4-Dibromo-Mal-PEG2-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

PROTAC Development

The primary application of 3,4-Dibromo-Mal-PEG2-Amine is in the synthesis of PROTACs. These molecules consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase while the other targets a specific protein for degradation. The dibromomaleimide moiety allows for efficient conjugation to thiol-containing biomolecules, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Table 1: PROTACs Utilizing this compound

PROTAC NameTarget ProteinE3 LigaseReference
PROTAC-1BRAFVHL
PROTAC-2MYCCRBN
PROTAC-3ERKVHL

Antibody-Drug Conjugates (ADCs)

In addition to PROTACs, this compound is used in the development of antibody-drug conjugates. The compound facilitates the site-specific conjugation of cytotoxic drugs to antibodies, enhancing the therapeutic efficacy while minimizing systemic toxicity. The ability to form stable thioether bonds with cysteine residues on antibodies improves the specificity and potency of ADCs .

Case Study: Doxorubicin Conjugation
A study demonstrated successful conjugation of doxorubicin to trastuzumab using this compound as a linker. The resulting ADC exhibited improved anti-cancer effects compared to doxorubicin alone, showcasing the potential of this compound in targeted therapy .

Biochemical Assays

The compound is also employed in biochemical assays to study protein-protein interactions and cellular pathways. By forming stable conjugates with proteins or peptides, researchers can investigate complex biological processes and signaling pathways more effectively .

作用機序

The primary mechanism of action of 3,4-Dibromo-Mal-PEG2-Amine involves its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The dibromomaleimide group in this compound allows for the attachment of the linker to both the E3 ligase ligand and the target protein ligand, facilitating the formation of the PROTAC molecule .

生物活性

3,4-Dibromo-Mal-PEG2-Amine is a compound that functions primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This compound features a maleimide group, which allows for selective conjugation to thiol-containing biomolecules, enhancing its utility in targeted therapies. The biological activity of this compound is characterized by its ability to facilitate the selective degradation of target proteins, particularly in cancer therapies.

The primary mechanism of action for this compound involves its role as a linker in PROTACs. These chimeric molecules recruit E3 ubiquitin ligases to target proteins for ubiquitination and subsequent proteasomal degradation. The maleimide moiety allows for covalent bonding with cysteine residues on the target proteins, leading to effective degradation.

Key Features:

  • Linker Properties : The PEG (polyethylene glycol) component increases solubility and biocompatibility, while the dibromo-maleimide structure enables dual thiol attachment.
  • Selective Binding : The bromine atoms serve as excellent leaving groups during the reaction with thiols, allowing for controlled and efficient conjugation.

The compound exhibits significant biochemical properties that enhance its effectiveness in therapeutic applications:

  • Solubility : The PEG chain improves solubility in aqueous environments, which is crucial for biological applications.
  • Stability : The linker maintains stability under physiological conditions while allowing for targeted interactions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • PROTAC Development : Research has demonstrated that PROTACs utilizing this compound can effectively degrade BCL-XL, a protein often implicated in cancer cell survival. In vitro studies showed that these PROTACs induced apoptosis in BCL-XL-dependent tumor cells, confirming the compound's potential in cancer therapy .
  • Antibody-Drug Conjugates : In ADC applications, this compound has been used to link cytotoxic drugs to antibodies selectively. This method enhances the therapeutic index by delivering drugs directly to cancer cells while minimizing systemic toxicity .

Table: Comparative Analysis of Biological Activity

PropertyThis compoundOther Linkers (e.g., PEG4)
Solubility HighModerate
Covalent Bonding Efficiency HighVariable
Target Protein Selectivity High (BCL-XL)Variable
Application Type PROTACs, ADCsADCs

Cellular Effects

The cellular effects of this compound are profound due to its role in inducing apoptosis through targeted protein degradation:

  • Induction of Apoptosis : Studies have shown that cells dependent on BCL-XL for survival undergo apoptosis upon treatment with PROTACs incorporating this linker .
  • Resistance Mechanisms : Prolonged exposure may lead to resistance through upregulation of alternative anti-apoptotic proteins; however, strategic combinations with other agents can mitigate this effect .

特性

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBUXFSRLIRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-Mal-PEG2-Amine
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-Mal-PEG2-Amine
Reactant of Route 3
Reactant of Route 3
3,4-Dibromo-Mal-PEG2-Amine
Reactant of Route 4
Reactant of Route 4
3,4-Dibromo-Mal-PEG2-Amine
Reactant of Route 5
Reactant of Route 5
3,4-Dibromo-Mal-PEG2-Amine
Reactant of Route 6
Reactant of Route 6
3,4-Dibromo-Mal-PEG2-Amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。